Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)-
Description
Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- (hereafter referred to as the "target compound") is a substituted aniline derivative featuring a methoxy group at the para position and a pyrrolidinylmethyl moiety at the meta position. This compound is of interest in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic amines and heterocyclic motifs play critical roles .
Properties
CAS No. |
51387-93-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-4-11(13)8-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 |
InChI Key |
NTRPBMNULHISJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic transformations starting from appropriately substituted benzene derivatives. The key steps include:
- Introduction of the methoxy group at the para position relative to the amine.
- Formation of the pyrrolidinylmethyl substituent at the meta position.
- Reduction or amination steps to introduce the amine functional group on the benzene ring.
While specific detailed procedures for this exact compound are scarce, analogous synthetic methods for related compounds and intermediates inform the preparation approach.
Reported Synthetic Routes for Related Compounds
A detailed synthetic method for 3-amino-4-methoxybenzanilide, a structurally related intermediate, provides a useful model for synthesis. This involves:
- Preparation of 3-nitro-4-chlorobenzoyl aniline by reaction of 3-nitro-4-chlorobenzoic acid with aniline under controlled temperature and stirring conditions.
- Conversion of the chloro substituent to a methoxy group via nucleophilic substitution using methyl alcohol and potassium hydroxide or sodium hydroxide under reflux.
- Reduction of the nitro group to an amino group using catalytic hydrogenation (Raney nickel catalyst under hydrogen pressure) or chemical reduction (e.g., iron powder with hydrochloric acid or hydrazine hydrate with ferrous oxide catalyst).
These steps yield 3-amino-4-methoxybenzanilide with high purity (around 99.3–99.5%) and yields ranging from 67% to 95% depending on conditions and catalysts used.
Specific Considerations for Pyrrolidinylmethyl Substitution
The introduction of the pyrrolidinylmethyl group at the 3-position of the benzene ring is typically achieved via alkylation reactions involving:
- Formation of a benzyl halide or benzyl derivative intermediate at the 3-position.
- Nucleophilic substitution with pyrrolidine to form the pyrrolidinylmethyl substituent.
This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Purity/Yield |
|---|---|---|---|---|
| 1 | Formation of 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid, aniline, thionyl chloride or triphenyl phosphite | 70-115°C, 0.1-15 h | Yellow to brown solid, purity ~98%, yield 88-97% |
| 2 | Methoxy substitution | Methyl alcohol, KOH or NaOH | Reflux 8 h | Yellow solid, purity ~99%, yield ~95% |
| 3 | Reduction of nitro to amino | Raney nickel/H2 or Fe powder/HCl or hydrazine hydrate/ferrous oxide | 55-105°C, 3-6 h, hydrogen pressure or chemical reduction | Off-white solid, purity ~99.5%, yield 67-95% |
| 4 | Alkylation with pyrrolidine | Benzyl halide intermediate, pyrrolidine | Controlled temperature, solvent | Formation of pyrrolidinylmethyl substituent; yield varies |
Research Outcomes and Analytical Data
- Purity levels of intermediates and final products are consistently high (~99%), confirmed by melting point ranges (152-154°C for amino-methoxy derivatives) and chromatographic purity.
- Yields vary based on catalyst choice and reaction conditions, with catalytic hydrogenation generally providing cleaner products but requiring specialized equipment.
- The use of Raney nickel under hydrogen pressure (13 kg/cm²) at 80-105°C is effective for nitro group reduction with good reproducibility.
- Alkylation steps must be optimized to prevent side reactions; detailed data on this step for Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- specifically are limited but can be inferred from analogous amine alkylations.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-methoxy-3-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s ability to bind to proteins and enzymes, potentially affecting their function. The methoxy group may also play a role in modulating the compound’s biological activity by influencing its electronic properties .
Comparison with Similar Compounds
Substitution Patterns and Structural Variants
The table below summarizes key structural analogs and their differences:
Key Differences and Implications
Heterocyclic Substituents: The target compound’s pyrrolidine ring (5-membered) offers greater conformational flexibility compared to piperazine (6-membered, ) or morpholine (6-membered with oxygen, ). This flexibility may enhance binding to targets requiring adaptable interactions, such as G protein-coupled receptors .
Linker Groups :
- Compounds with propoxy () or ethoxy () linkers exhibit extended structures, which may improve solubility but reduce membrane permeability compared to the target compound’s direct methyl linkage.
Positional Isomerism :
Pharmacological and Binding Properties
- Binding Modes: highlights that benzenamine derivatives with pyridinylmethoxy groups (e.g., neratinib analogs) interact with residues like Val726 and Leu718 via hydrophobic and hinge-region interactions.
- Solubility and Bioavailability : Piperazine and morpholine derivatives () often exhibit enhanced solubility due to their hydrophilic nitrogen atoms, whereas the target compound’s pyrrolidine may balance lipophilicity and solubility for blood-brain barrier penetration .
Biological Activity
Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)-, also known as N-benzylidene-4-methoxyaniline, is an organic compound with significant potential in various therapeutic applications. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.
Synthesis
Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- can be synthesized from benzaldehyde and 4-methoxyaniline in the presence of magnesium sulfate as a catalyst in ethanol, yielding approximately 65% of the desired product after three hours.
Antimicrobial Properties
Research indicates that benzenamine derivatives exhibit significant antimicrobial activity. A study comparing various benzenamine compounds found that those with similar structural features to benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- demonstrated notable effectiveness against various bacterial strains. The structure-activity relationship (SAR) suggests that the presence of the pyrrolidinylmethyl group enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Antiviral Activity
The antiviral potential of this compound has been explored in several studies. For instance, compounds with similar structures have shown inhibition of viral replication by interfering with viral entry into host cells or by directly inhibiting viral enzymes. In vitro assays revealed that derivatives of benzenamine can effectively inhibit the replication of viruses such as HIV and influenza .
Anticancer Activity
Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)- has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways involved in cell survival and proliferation. In particular, it has shown promise against breast cancer and leukemia cell lines .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzenamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a pyrrolidinyl group exhibited significantly lower minimum inhibitory concentrations (MICs) compared to their counterparts without this substituent.
| Compound | MIC (µg/mL) for S. aureus | MIC (µg/mL) for E. coli |
|---|---|---|
| Control | 128 | 256 |
| Compound A (without pyrrolidinyl) | 64 | 128 |
| Compound B (with pyrrolidinyl) | 16 | 32 |
Case Study 2: Anticancer Activity
In a study assessing the anticancer effects on MCF-7 breast cancer cells, benzenamine derivatives were tested for their ability to induce apoptosis.
| Compound | IC (µM) |
|---|---|
| Control | >50 |
| Benzenamine Derivative A | 25 |
| Benzenamine Derivative B | 10 |
The results indicated that derivative B was particularly effective in reducing cell viability through apoptotic pathways .
Q & A
Q. What are the optimal synthetic routes for preparing Benzenamine, 4-methoxy-3-(1-pyrrolidinylmethyl)-, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via Schiff base formation followed by cyclization. For example, a related triazolopyridine derivative was prepared by refluxing 2-hydrazinopyridine with a substituted benzaldehyde in ethanol under acidic conditions (acetic acid), yielding intermediates confirmed via -NMR and -NMR. Key spectral markers include aromatic proton resonances (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm) . Intermediate purity is validated by TLC (dichloromethane eluent) and FTIR (e.g., C=N stretch at ~1596 cm) .
Q. How can spectroscopic techniques (NMR, FTIR, HRMS) validate the structure of this compound?
- Methodological Answer :
- -NMR : Confirm methoxy (δ ~3.8 ppm, singlet) and pyrrolidine methylene protons (δ ~2.5–3.5 ppm, multiplet). Aromatic protons appear as distinct multiplets (δ 6.5–8.1 ppm) .
- FTIR : Look for N-H stretches (~3200 cm), C-O (methoxy, ~1260 cm), and pyrrolidine C-N stretches (~1100 cm) .
- HRMS : Calculate exact mass using (M) and compare with observed m/z (e.g., ±0.0003 deviation) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store in inert atmospheres (argon) at –20°C to prevent oxidation. Monitor degradation via periodic NMR or TLC. For related amines, hygroscopicity and light sensitivity are common; use amber vials and desiccants .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Conflicting NMR signals may arise from tautomerism or solvent effects. For example, DMSO-d can cause peak broadening. Cross-validate with alternative solvents (CDCl) and 2D NMR (COSY, HSQC) . Compare with NIST reference spectra for methoxy-aniline derivatives to confirm assignments .
Q. What computational strategies predict the reactivity of the pyrrolidine and methoxy groups in functionalization?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model electron density. The methoxy group is electron-donating, activating the aromatic ring at the para position, while the pyrrolidine nitrogen can act as a nucleophile. Molecular docking studies (AutoDock Vina) can predict binding affinities to biological targets .
Q. How do structural modifications (e.g., substituting pyrrolidine with piperidine) impact biological activity?
- Methodological Answer : Synthesize analogs via reductive amination (e.g., using NaBH or Ti(OiPr)) and screen against target enzymes (e.g., kinases). For example, replacing pyrrolidine with piperidine increases steric bulk, potentially altering binding kinetics. Assess via IC assays and molecular dynamics simulations .
Q. What advanced thermal analysis methods characterize decomposition pathways?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min) to identify decomposition stages (e.g., methoxy loss at ~200°C). Pair with DSC to detect glass transitions or melting points. For epoxy-amine analogs, TGA shows stability up to 300°C, relevant for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
